3-Acetyl-4-bromobenzonitrile
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Overview
Description
3-Acetyl-4-bromobenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is characterized by the presence of an acetyl group (CH3CO), a bromine atom, and a nitrile group (C≡N) attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-4-bromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-acetylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane and may require a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 3-Acetyl-4-aminobenzonitrile.
Oxidation: 3-Acetyl-4-bromobenzoic acid.
Scientific Research Applications
3-Acetyl-4-bromobenzonitrile is used in diverse scientific research fields:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Material Science: Aromatic compounds with bromine substituents are of interest for their potential flame retardant properties and effects on electrical conductivity.
Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: For studying the interactions of nitrile-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-acetyl-4-bromobenzonitrile depends on its chemical structure and the specific reactions it undergoes. The acetyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in electrophilic substitution reactions. The nitrile group can interact with nucleophiles, leading to various transformations. These interactions are mediated by the electronic properties of the benzene ring and the substituents attached to it .
Comparison with Similar Compounds
Similar Compounds
3-Acetylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromobenzonitrile: Lacks the acetyl group, limiting its applications in reactions involving carbonyl chemistry.
3-Bromo-4-acetylbenzonitrile: Similar structure but with different positioning of the acetyl and bromine groups, leading to different reactivity patterns.
Uniqueness
3-Acetyl-4-bromobenzonitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
3-acetyl-4-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRMLZDLOGQOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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